NBD-557

Descripción general

Descripción

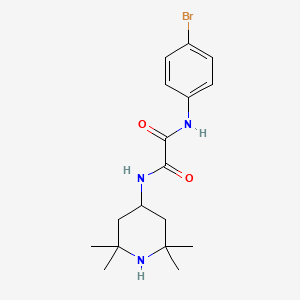

NBD-557 es una molécula pequeña que ha llamado la atención por su potencial como inhibidor de la entrada del VIH-1. Es parte de la serie de compuestos NBD, conocidos por su capacidad para unirse a la glucoproteína de envoltura gp120 del VIH-1, evitando así que el virus ingrese a las células huésped . This compound se caracteriza por sus anillos aromáticos sustituidos con para-halógeno, un enlace oxalamida central y una porción de tetrametilpiperidina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NBD-557 implica varios pasos clave. Los materiales de partida suelen incluir compuestos aromáticos sustituidos con para-halógeno, que sufren una serie de reacciones para formar el enlace oxalamida central. La porción de tetrametilpiperidina se introduce entonces mediante una reacción de sustitución nucleofílica . El producto final se purifica utilizando técnicas estándar como la recristalización o la cromatografía .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando sistemas de síntesis y purificación automatizados. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para garantizar la coherencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

NBD-557 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los anillos aromáticos se pueden oxidar en condiciones específicas, lo que lleva a la formación de quinonas.

Reducción: Los grupos nitro en los anillos aromáticos se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: Los átomos de halógeno en los anillos aromáticos se pueden sustituir por otros nucleófilos, como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El gas hidrógeno con un catalizador de paladio se utiliza a menudo para las reacciones de reducción.

Sustitución: Los nucleófilos como las aminas o los tioles se utilizan en las reacciones de sustitución, típicamente en condiciones básicas.

Productos principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas y otros derivados reducidos.

Sustitución: Varios compuestos aromáticos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Structural Insights

The structural characteristics of NBD-557 have been elucidated through various crystallographic studies:

- Binding Mode : The compound occupies the Phe43 cavity of gp120, where it forms critical interactions with key residues such as Asn425 and Glu370. These interactions are essential for its function as an entry inhibitor .

| Region | Description | Key Interactions |

|---|---|---|

| Region I | Para-substituted aromatic ring | Interacts with Phe43 cavity |

| Region II | Oxalamide linker | Forms hydrogen bonds with Asn425 and Gly473 |

| Region III | Tetramethylpiperidine ring | Stabilizes overall binding conformation |

Antiviral Activity

This compound has demonstrated antiviral activity against various strains of HIV-1:

- Inhibition Potency : In cell-based assays, this compound has shown IC50 values ranging from 58.5 µM to >100 µM, indicating its potential as an antiviral agent .

- Neutralization Breadth : While this compound effectively inhibits HIV entry in CD4-positive cells, it also exhibits agonistic properties in CD4-negative cells, enhancing viral entry under certain conditions .

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound in HIV research:

- Structure-Based Design : Research has focused on modifying this compound and related compounds to enhance their antiviral properties while minimizing agonistic effects. For instance, modifications aimed at improving binding affinity have been explored through systematic structure-based approaches .

- Therapeutic Implications : The ability of this compound to inhibit HIV entry while also exposing viral targets to neutralizing antibodies suggests its potential role in combination therapies aimed at enhancing immune responses against HIV .

Mecanismo De Acción

NBD-557 ejerce sus efectos uniéndose a la glucoproteína de envoltura gp120 del VIH-1. Esta unión induce un cambio conformacional en gp120, evitando que interactúe con el receptor CD4 en las células huésped. Como resultado, el virus es incapaz de entrar e infectar las células huésped . Los objetivos moleculares involucrados en este mecanismo incluyen la cavidad F43 de gp120, que es crítica para la interacción de unión .

Comparación Con Compuestos Similares

NBD-557 es parte de la serie de compuestos NBD, que también incluye NBD-556 y otros análogos. Estos compuestos comparten una estructura similar pero difieren en sus sustituyentes en los anillos aromáticos y las porciones heterocíclicas. En comparación con NBD-556, this compound tiene una sustitución meta-fluoro en el anillo aromático, lo que mejora su afinidad de unión y complementariedad superficial con gp120 . Otros compuestos similares incluyen varios análogos de NBD que se dirigen al sitio de unión de CD4 de gp120 .

Referencias

Actividad Biológica

NBD-557 is a compound that has garnered attention due to its potential biological activity, particularly in the context of HIV-1 inhibition. This article synthesizes findings from various studies, focusing on its mechanism of action, efficacy, and structural characteristics.

This compound functions primarily as a CD4 mimetic , which means it mimics the natural CD4 receptor on T cells. This allows it to bind to the HIV-1 envelope glycoprotein gp120, initiating a conformational change that facilitates viral entry into host cells. The binding occurs at the Phe43 cavity of gp120, where this compound inserts its hydrophobic groups. This interaction is crucial for its antiviral activity, as it promotes the neutralization of diverse HIV-1 strains with low micromolar potency .

Efficacy in Antiviral Activity

In vitro studies have demonstrated that this compound exhibits significant antiviral properties against a range of HIV-1 Env pseudoviruses. The compound has been tested across a panel of 53 reference viruses representing different clades, showing consistent inhibition capabilities. The results indicate that this compound can effectively reduce viral infectivity in a single-cycle infection assay .

Table 1: Summary of Antiviral Activity of this compound

| HIV Strain | Inhibition Potency (IC50) | Notes |

|---|---|---|

| HIV-1 ADA | Low micromolar | Effective against clade B |

| HIV-1 NL4-3 | Low micromolar | Broad clade coverage |

| HIV-1 JR-FL | Low micromolar | High neutralization activity |

Structural Insights

Recent structural studies have provided insights into the binding characteristics of this compound. X-ray crystallography has revealed that the compound's basic nitrogen from the piperidine ring is positioned near residue D368 of gp120 but does not form hydrogen bonds or salt bridges, which may explain its nonoptimal antagonist properties . Understanding these structural interactions is essential for designing more effective analogs.

Case Study: Structural Dynamics

A study highlighted the increased flexibility in the binding dynamics of this compound compared to related compounds. This flexibility may enhance its ability to adapt to various conformations of gp120, potentially improving its efficacy against resistant viral strains .

Research Findings and Future Directions

Research continues to explore modifications to enhance the efficacy and reduce the agonist properties of this compound. By altering specific structural components, scientists aim to develop compounds that maintain antiviral activity while minimizing undesirable effects associated with CD4 agonism .

Propiedades

IUPAC Name |

N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRFLGRIDNNARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415047 | |

| Record name | NBD-557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333352-59-3 | |

| Record name | NBD-557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of the Asn239 residue in gp120 in relation to NBD-557 binding?

A3: Molecular dynamics (MD) simulations suggest that the Asn239 residue of gp120 plays a crucial role in the conformational changes induced by this compound binding. [] Mutating this residue to glycine (Asn239Gly) results in a less dynamic gp120 structure in the presence of this compound. Interestingly, this mutation doesn't significantly affect the binding enthalpy of this compound. []

Q2: How does the presence of antibodies impact the binding affinity of this compound to gp120?

A4: MD simulations and Isothermal Titration Calorimetry experiments demonstrate that certain antibodies can enhance the binding affinity of this compound to gp120. [] The exact mechanism of this enhancement requires further investigation.

Q3: What is known about the structure-activity relationship (SAR) of NBD-series compounds?

A5: Research on NBD-series compounds, including this compound, has shown that modifications to their chemical structure can impact their antiviral activity, potency, and selectivity against different HIV-1 strains. [] Further research is needed to optimize these compounds for improved antagonist activity and reduced agonist properties.

Q4: Are there any known resistance mechanisms against this compound in HIV-1?

A6: While specific resistance mutations against this compound haven't been extensively studied in the provided research, the emergence of resistant HIV-1 variants is a common challenge for antiviral therapies. [] Continuous monitoring for resistance and the development of next-generation inhibitors are crucial for long-term therapeutic success.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.